![molecular formula C21H21ClN4O5S B2781731 2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide CAS No. 851785-25-6](/img/structure/B2781731.png)
2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions to form 2-(4-chlorophenoxy)acetic acid.
Synthesis of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This is achieved by reacting hydrazine with carbon disulfide to form a dithiocarbazate, which is then cyclized with an appropriate carboxylic acid derivative.
Coupling with the Ethoxyphenyl Carbamoyl Group: The final step involves coupling the oxadiazole intermediate with 4-ethoxyphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring and the phenoxy group are likely key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler compound with similar phenoxy structure but lacking the oxadiazole and carbamoyl groups.
4-ethoxyphenyl isocyanate: Shares the ethoxyphenyl group but lacks the oxadiazole and phenoxy components.
1,3,4-oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of the oxadiazole ring, chlorophenoxy group, and ethoxyphenyl carbamoyl group makes it distinct from simpler analogs and other related compounds.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy against various biological targets.
Chemical Structure
The IUPAC name for this compound is 2-(4-chlorophenoxy)-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide . Its molecular formula is C21H21ClN4O5S with a molecular weight of 452.93 g/mol .
Synthesis Pathway
The synthesis involves several key steps:
-
Formation of Chlorophenoxy Intermediate :
- Reaction of 4-chlorophenol with chloroacetic acid under basic conditions to yield 2-(4-chlorophenoxy)acetic acid .
-
Synthesis of the Oxadiazole Ring :
- Cyclization of a dithiocarbazate formed from hydrazine and carbon disulfide with a carboxylic acid derivative.
-
Coupling Reaction :
- The oxadiazole intermediate is coupled with 4-ethoxyphenyl isocyanate to produce the final compound.
These steps illustrate the complexity involved in synthesizing this compound, which is crucial for understanding its biological activity and potential applications in pharmaceuticals .
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. The oxadiazole ring and the phenoxy group are believed to play critical roles in binding affinity and specificity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It might modulate receptor activity, influencing signaling pathways associated with various diseases .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the growth of cancer cell lines by inducing apoptosis through modulation of cell cycle regulators . In vitro assays demonstrated that concentrations as low as 10 µM resulted in significant cytotoxic effects on breast cancer cells.
Antimicrobial Properties
Research has also indicated antimicrobial activity against both gram-positive and gram-negative bacteria. A study reported that at a concentration of 50 µM, the compound exhibited over 70% inhibition of bacterial growth in assays conducted against E. coli and S. aureus .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it can be compared with related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2-(4-chlorophenoxy)acetic acid | Simpler structure without oxadiazole | Moderate anti-inflammatory effects |
4-ethoxyphenyl isocyanate | Lacks oxadiazole and phenoxy groups | Limited anticancer activity |
1,3,4-Oxadiazole derivatives | Varying substituents | Diverse biological activities but less potent than the target compound |
This table illustrates how the unique combination of functional groups in this compound confers specific biological activities not observed in simpler analogs .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O5S/c1-2-29-16-9-5-15(6-10-16)24-19(28)13-32-21-26-25-20(31-21)11-23-18(27)12-30-17-7-3-14(22)4-8-17/h3-10H,2,11-13H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDNFBJEIQJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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